Bromo-des-methyl-β-Ergokryptine
Description
Properties
Molecular Formula |
C₃₁H₃₈BrN₅O₅ |
|---|---|
Molecular Weight |
640.57 |
Synonyms |
(6aR,9R)-5-Bromo-N-((2R,5S,10aS,10bS)-5-((S)-sec-butyl)-10b-hydroxy-2-isopropyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Hyperprolactinemia
Bromo-des-methyl-β-Ergokryptine has been shown to effectively inhibit the secretion of prolactin, a hormone linked to several disorders. It is utilized in treating conditions such as:
- Amenorrhea : The absence of menstruation can be caused by elevated prolactin levels. The use of this compound helps restore normal menstrual cycles.
- Galactorrhea : This condition involves inappropriate lactation and can be effectively managed with this compound due to its prolactin-inhibiting properties.
- Acromegaly : The compound is also indicated for the treatment of acromegaly, a disorder caused by excess growth hormone, where it helps reduce hormone levels .
Management of Parkinson’s Disease
The dopaminergic effects of this compound make it a valuable agent in managing Parkinson's disease. By stimulating dopamine receptors in the central nervous system, it alleviates symptoms associated with this neurodegenerative disorder, such as rigidity and tremors .
Cancer Treatment
Research indicates that this compound may play a role in cancer therapy, particularly breast cancer. The inhibition of prolactin can affect tumor growth and proliferation, making it a candidate for adjunctive therapy in hyperprolactinemic breast cancer patients .
Case Studies
Several studies have documented the efficacy and safety profile of this compound:
Future Research Directions
Further studies are warranted to explore:
- Long-term effects and safety profiles.
- Potential applications in other hormone-related disorders.
- Mechanistic studies to better understand its interactions at the molecular level.
Comparison with Similar Compounds
Key Structural and Pharmacological Features:
- Molecular Formula : C₃₂H₄₀BrN₅O₅ (unesterified form) .
- Therapeutic Applications : Potent dopaminergic agonist with applications in treating hyperprolactinemia, acromegaly, and Parkinson’s disease .
- Mechanism : Inhibits pituitary hormone secretion (prolactin, growth hormone, ACTH) via dopamine receptor agonism .
- Metabolism : In rats, 18 metabolites were identified, primarily involving epimerization at C-8 of the lysergyl moiety and oxidative modifications .
- Synthesis : Produced via bromination of β-ergokryptine using agents like N-bromosuccinimide or bromine/hydrobromic acid .
Structural and Functional Comparison
Table 1: Key Differences Between Bromo-des-methyl-β-Ergokryptine and Analogues
| Compound | Molecular Formula | Key Modifications | Pharmacological Activity | Therapeutic Use |
|---|---|---|---|---|
| This compound | C₃₂H₄₀BrN₅O₅ | Bromination at C-2; β-isomer | Strong dopaminergic agonist | Hyperprolactinemia, Parkinson’s |
| α-Ergokryptine | C₃₂H₄₁N₅O₅ | Natural α-isomer | Moderate dopamine agonist | Rarely used therapeutically |
| Bromocriptine (2-Bromo-α-ergokryptine) | C₃₂H₄₀BrN₅O₅ | Bromination at C-2; α-isomer | Dopamine agonist, prolactin inhibitor | Parkinson’s, hyperprolactinemia |
| Ergocornine | C₃₁H₃₉N₅O₅ | Lacks bromine; differs in peptide chain | Weak vasoconstrictor | Historical use in migraines |
| Dihydro-β-ergokryptine | C₃₂H₄₃N₅O₅ | Saturated D6–C7 bond | Reduced receptor affinity | Experimental studies only |
Key Observations:
- Isomerism : The α- and β-ergokryptine isomers differ in the configuration of the cyclol-lactam moiety. Bromination at C-2 enhances dopaminergic potency in both isomers, but the β-form (this compound) exhibits stronger hormone suppression than the α-form (Bromocriptine) .
- Synthetic Byproducts : Bromination of α-ergokryptine generates impurities like 2-bromo-β-ergokryptine, 2-bromoergocristine, and 2-bromoergogaline, which require rigorous chromatographic separation .
Production and Fermentation Profiles
- Fermentation Yields: Strains like Claviceps purpurea CCM F-725 produce α-ergokryptine, β-ergokryptine, and ergocornine in ratios of 6:5:1 . Addition of amino acids (e.g., threonine, leucine) to culture media shifts production toward β-ergokryptine, achieving α:β ratios as high as 1:100 .
- Industrial Challenges : High-purity β-isomer isolation is complicated by epimerization during synthesis and the presence of ergopeptine analogs .
Pharmacokinetic and Metabolic Differences
- This compound : Rapidly metabolized in the liver, with epimerization at C-8 being a major pathway. Its metabolites retain partial dopaminergic activity .
- Bromocriptine : Slower metabolism due to α-isomer stability, leading to longer half-life but lower receptor selectivity compared to the β-isomer .
Q & A
Basic: What experimental methods are recommended for structural characterization of Bromo-des-methyl-β-Ergokryptine and its derivatives?
Methodological Answer:
X-ray crystallography is the gold standard for resolving the stereochemical configuration and hydrogen-bonding networks of ergot alkaloids like this compound. Key parameters include:
- Conformational analysis : Monitor ring systems (e.g., rings C and D) for chair, boat, or twist-boat conformations using torsion angles derived from diffraction data .
- Hydrogen bonding : Identify intra-/intermolecular bonds (e.g., N3-H—N2 in 2-bromo-α-ergokryptine) to predict stability and solubility .
- Validation : Cross-reference with NMR (¹H/¹³C) and FT-IR to confirm functional groups and substituent positions .
Advanced: How do solvent systems (e.g., methanol vs. ethanol) influence crystal packing in this compound mesylates? Answer: Solvent polarity affects hydrogen-bonding patterns and lattice stability. For example:
- Methanol solvent : Forms shorter O—H···O bonds (2.70–2.85 Å) compared to ethanol (2.90–3.10 Å), leading to denser packing .
- Statistical analysis : Use R-factors and residual density maps to quantify solvent-induced disorder in diffraction data .
Basic: What synthetic routes are used to introduce bromine at the C2 position in ergot alkaloids?
Methodological Answer:
Bromination typically involves:
- Protection of N1 : Use tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions .
- Electrophilic substitution : React with bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize over-bromination .
- Yield optimization : Control reaction time (30–60 min) and stoichiometry (1:1.2 molar ratio of substrate:Br₂) for 65–70% efficiency .
Advanced: How can regioselectivity challenges during bromination be addressed? Answer:
- Directed ortho-metalation : Use Pd/Ni catalysts to direct bromine to the C2 position, avoiding C3/C4 byproducts .
- Kinetic vs. thermodynamic control : Lower temperatures (−20°C) favor C2 substitution due to reduced activation energy .
Basic: How do α- and β-isomers of ergokryptine differ structurally?
Methodological Answer:
- Stereochemistry : α-Ergokryptine has an R-configuration at C8, while β-isomers exhibit S-configuration, altering dopamine receptor binding .
- Crystallographic comparison : β-isomers show a 5–7° deviation in the dihedral angle of the tetracyclic ergoline core .
Advanced: What analytical techniques differentiate α/β isomers in mixed samples? Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (85:15) mobile phase; β-isomers elute 2–3 min earlier than α .
- Circular dichroism (CD) : β-isomers exhibit a negative Cotton effect at 285 nm, absent in α-forms .
Basic: How to resolve contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?
Methodological Answer:
- Binding assays : Perform radioligand displacement studies (e.g., ³H-spiperone for D₂ receptors) to confirm direct interactions .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4 oxidation) that reduce in vivo activity .
Advanced: How to design studies reconciling structural modifications with functional outcomes? Answer:
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine at C2) with logP and IC₅₀ values using multivariate regression .
- Cohort analysis : Compare EC₅₀ values across isomerically pure samples (α vs. β) to isolate stereochemical effects .
Basic: What are common byproducts in this compound synthesis?
Methodological Answer:
- 2,3-Dihydro-2-oxo derivatives : Form via over-oxidation during bromination; mitigate with Na₂S₂O₃ quenching .
- Dehydrated valine residues : Detect via LC-MS (m/z 245.1 fragment) and suppress using low-temperature (0°C) reactions .
Advanced: How to optimize purification of brominated ergot alkaloids? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
